1706522-79-3(PF-543 HCl) Prijs
Deze pagina is de exclusieve Prijspagina voor 1706522-79-3(PF-543 HCl).
Deze pagina is gewijd aan het presenteren van de meest nauwkeurige en real-time bijgewerkte Prijsinformatie over deze belangrijke samenstelling, waardoor u een sterke basis krijgt bij het nemen van relevante aankoopbeslissingen en u helpt de dynamiek van de marktprijzen uitgebreider en duidelijker te begrijpen.

PF-543 HCl Prijs
Onderneming | No. | Merk | Zuiverheid | Specificatie | Prijs | Update time | Buy |
---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8840-100 mg | topscience | 99.92% | 100MG | ¥4957.00 | 28 Feb. 2022 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8840-10 mg | topscience | 99.92% | 10mg | ¥1333.00 | 28 Feb. 2022 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8840-5 mg | topscience | 99.92% | 5mg | ¥675.00 | 28 Feb. 2022 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8840-50 mg | topscience | 99.92% | 50mg | ¥3247.00 | 28 Feb. 2022 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8840-25 mg | topscience | 99.92% | 25mg | ¥2399.00 | 28 Feb. 2022 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8840-1 mg | topscience | 99.92% | 1mg | ¥338.00 | 28 Feb. 2022 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD600815-10mg | bi de | 97% | 10mg | ¥765.0 | 01 Mar. 2022 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD600815-100mg | bi de | 97% | 100mg | ¥3324.0 | 01 Mar. 2022 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD600815-250mg | bi de | 97% | 250mg | ¥5650.0 | 01 Mar. 2022 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD600815-50mg | bi de | 97% | 50mg | ¥2078.0 | 01 Mar. 2022 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD600815-25mg | bi de | 97% | 25mg | ¥1299.0 | 01 Mar. 2022 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P933199-50mg | mai ke lin | ≥98% | 50mg | ¥2,385.00 | 31 Aug. 2022 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P933199-10mg | mai ke lin | ≥98% | 10mg | ¥720.00 | 31 Aug. 2022 | |
Chemenu | CM508519-50mg | chemenu | 97% | 50mg | $366 | 01 Jan. 2023 | |
Chemenu | CM508519-250mg | chemenu | 97% | 250mg | $721 | 01 Jan. 2023 | |
Chemenu | CM508519-100mg | chemenu | 97% | 100mg | $476 | 01 Jan. 2023 | |
Biosynth | GTC52279-5 mg | biosynth | 5mg | $184.80 | 04 Jan. 2023 | ||
Biosynth | GTC52279-10 mg | biosynth | 10mg | $295.70 | 04 Jan. 2023 | ||
Biosynth | GTC52279-25 mg | biosynth | 25mg | $554.50 | 04 Jan. 2023 | ||
Biosynth | GTC52279-50 mg | biosynth | 50mg | $887.00 | 04 Jan. 2023 | ||
Biosynth | GTC52279-100 mg | biosynth | 100MG | $1,420.00 | 04 Jan. 2023 | ||
S e l l e c k ZHONG GUO | S7177-10mM (1mL in DMSO) | selleck | 99.52% | 10mM (1mL in DMSO) | ¥958.23 | 15 Sep. 2023 | |
S e l l e c k ZHONG GUO | S7177-5mg | selleck | 99.52% | 5mg | ¥794.43 | 15 Sep. 2023 | |
S e l l e c k ZHONG GUO | S7177-25mg | selleck | 99.52% | 25mg | ¥2433.32 | 15 Sep. 2023 | |
S e l l e c k ZHONG GUO | S7177-100mg | selleck | 99.52% | 100mg | ¥5708.65 | 15 Sep. 2023 | |
Aaron | AR01E3EZ-250mg | aaron | 97% | 250mg | $815.00 | 15 Dec. 2023 | |
A2B Chem LLC | AX36127-1mg | a2bchem | ≥98% | 1mg | $29.00 | 20 Apr. 2024 | |
A2B Chem LLC | AX36127-10mg | a2bchem | ≥98% | 10mg | $166.00 | 20 Apr. 2024 | |
A2B Chem LLC | AX36127-5mg | a2bchem | ≥98% | 5mg | $90.00 | 20 Apr. 2024 | |
A2B Chem LLC | AX36127-25mg | a2bchem | ≥98% | 25mg | $343.00 | 20 Apr. 2024 |
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gecontroleerde leverancier
Goudlid
CN Leverancier
Reagentie
Bedrijfsaard: Private enterprises

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gecontroleerde leverancier
Goudlid
CN Leverancier
Reagentie
Bedrijfsaard: Private enterprises

Wuhan ChemNorm Biotech Co.,Ltd.
Gecontroleerde leverancier
Goudlid
CN Leverancier
Reagentie
Bedrijfsaard: Private enterprises

Xiamen PinR Bio-tech Co., Ltd.
Gecontroleerde leverancier
Goudlid
CN Leverancier
Bulk
Bedrijfsaard: Private enterprises

Shanghai Jinhuan Chemical CO., LTD.
Gecontroleerde leverancier
Goudlid
CN Leverancier
Bulk
Bedrijfsaard: Private enterprises
